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molecular formula C10H15NO B1602243 1-(3-Methoxyphenyl)-N-methylethanamine CAS No. 438245-97-7

1-(3-Methoxyphenyl)-N-methylethanamine

Cat. No. B1602243
M. Wt: 165.23 g/mol
InChI Key: QZEPBVRIPQSJDG-UHFFFAOYSA-N
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Patent
US08044067B2

Procedure details

Titanium(IV) isopropoxide (130 ml) was added to a methanolic methylamine solution (125 ml, 8M) followed by the addition of 3-methoxybenzophenone (50 g). The reaction mixture was stirred at room temperature for 5 hours, after which sodium borohydride (12 g) was carefully added at 0-5° C. The mixture was stirred at room temperature for 2 hours, after which water (60 ml) was added. The inorganic precipitate was filtered off and the filtrate concentrated to dryness. The residue was partitioned between ethyl acetate (400 ml) and aqueous hydrochloric acid (2M, 400 ml). The aqueous phase was made alkaline (pH 11-12) and extracted with dichloromethane (2×300 ml). The organic phase was dried and concentrated to dryness, leaving 1-(3-methoxyphenyl)-N-methylethylamine (43.4 g) as a viscous oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
catalyst
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH:16]=[CH:17][CH:18]=1)[C:8]([C:10]1C=CC=CC=1)=O.[BH4-].[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].O>[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH:8]([NH:2][CH3:1])[CH3:10])[CH:16]=[CH:17][CH:18]=1 |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC=1C=C(C(=O)C2=CC=CC=C2)C=CC1
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
CN
Name
Quantity
130 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The inorganic precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (400 ml) and aqueous hydrochloric acid (2M, 400 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×300 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(C)NC
Measurements
Type Value Analysis
AMOUNT: MASS 43.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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